2-(Furan-3-ylmethylene)hydrazinecarbothioamide
Description
Properties
Molecular Formula |
C6H7N3OS |
|---|---|
Molecular Weight |
169.21 g/mol |
IUPAC Name |
[(E)-furan-3-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C6H7N3OS/c7-6(11)9-8-3-5-1-2-10-4-5/h1-4H,(H3,7,9,11)/b8-3+ |
InChI Key |
RTJXLNJDADTMRV-FPYGCLRLSA-N |
Isomeric SMILES |
C1=COC=C1/C=N/NC(=S)N |
Canonical SMILES |
C1=COC=C1C=NNC(=S)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-ylmethylene)hydrazinecarbothioamide typically involves the condensation reaction between furan-3-carbaldehyde and thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
Furan-3-carbaldehyde+Thiosemicarbazide→this compound
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-3-ylmethylene)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazinecarbothioamide group into different functional groups.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield furan derivatives with additional oxygen-containing functional groups, while reduction could produce amines or other reduced forms of the original compound.
Scientific Research Applications
Antiviral Activity
One of the most notable applications of 2-(Furan-3-ylmethylene)hydrazinecarbothioamide is its potential as an inhibitor of SARS-CoV-2 main protease (Mpro), a critical enzyme for the replication of the virus responsible for COVID-19. Research has demonstrated that derivatives of this compound exhibit promising inhibitory activity against Mpro, with some compounds showing an IC50 value as low as 1.55 μM, indicating strong potential for therapeutic use against COVID-19 .
Key Findings:
- Compound F8-B6 : Exhibited an IC50 value of 1.55 μM against SARS-CoV-2 Mpro.
- Low Cytotoxicity : Showed CC50 values greater than 100 μM in Vero and MDCK cells, suggesting a favorable safety profile for further development.
- Reversible Covalent Inhibition : Demonstrated reversible covalent binding to the target enzyme, which is advantageous for drug design.
Anticancer Properties
Another significant application of this compound derivatives is their anticancer activity. Studies have indicated that certain derivatives can overcome multidrug resistance (MDR) in cancer cells, which is a major hurdle in effective cancer treatment. For instance, one hydrazine derivative was identified as a strong P-glycoprotein (P-gp) inhibitor, enhancing the retention of chemotherapeutic agents within resistant cells .
Anticancer Activity Highlights:
- P-glycoprotein Inhibition : Compounds showed varying degrees of P-gp inhibition, with some achieving fluorescence activity ratio (FAR) values significantly higher than standard inhibitors like verapamil.
- Antiproliferative Effects : Certain derivatives displayed antiproliferative effects with IC50 values less than 10 μM against resistant cancer cell lines.
Structure-Activity Relationship (SAR)
The efficacy of this compound derivatives can be attributed to their structural characteristics. The presence of specific substituents on the furan ring and hydrazine moiety plays a crucial role in enhancing biological activity. For example, modifications that introduce electron-withdrawing groups or bulky aromatic substituents have been shown to increase inhibitory potency against various targets .
Summary of SAR Findings:
| Compound | Substituent | Activity (IC50/μM) | Notes |
|---|---|---|---|
| F8-B6 | None | 1.55 | Strong Mpro inhibitor |
| Compound 3 | Furoic hydrazide | <10 | Strong P-gp inhibitor |
| Compound 10 | Aromatic substituent | <20 | Significant FAR value |
Toxicity and Safety Profile
Safety assessments are critical in evaluating the therapeutic potential of new compounds. The toxicity studies conducted on various derivatives indicate that many exhibit low toxicity profiles, with LD50 values exceeding 5000 mg/kg in animal models . This suggests a favorable safety margin for further testing in clinical settings.
Mechanism of Action
The mechanism by which 2-(Furan-3-ylmethylene)hydrazinecarbothioamide exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell walls or interfere with essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) by activating specific signaling pathways within the cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Substituent Position : The position of the heterocyclic substituent (e.g., furan-3-yl vs. furan-2-yl) significantly impacts yield and physical properties. For example, the furan-2-yl analog (60% yield) is synthesized more efficiently than the furan-3-yl derivative (58%) .
- Electron-Withdrawing Groups : Introduction of electron-withdrawing groups (e.g., 3-chlorophenyl in ) increases yield (90%), likely due to enhanced electrophilicity of the aldehyde precursor.
- Heteroatom Effects : Thiophene-based analogs (e.g., thiophen-3-yl, 81% yield) generally exhibit higher yields than furan derivatives, possibly due to better stabilization of intermediates .
Antitubercular Activity
- 2-(Benzofuran-2-ylmethylene)hydrazinecarbothioamide (Compound 1 in ) : Demonstrates potent antitubercular activity (MIC = 1 μg/mL), attributed to inhibition of Mycobacterium tuberculosis β-ketoacyl-ACP synthase III .
- 2-(Furan-3-ylmethylene)hydrazinecarbothioamide: No direct antitubercular data reported, but furan derivatives generally show moderate activity compared to benzofuran analogs due to reduced planarity and weaker target binding .
Cytotoxicity and Anticancer Potential
- Pyridinylmethylene Derivatives (e.g., CAS 555-90-8) : Exhibit marked cytotoxicity against cancer cell lines, likely via metal chelation and ROS generation .
- Furan-3-yl Derivative: Limited cytotoxicity data available, but furan-containing thiosemicarbazones are less active than pyridine or benzofuran analogs due to lower metabolic stability .
Physicochemical and Spectroscopic Properties
Solubility and Stability
- Furan-3-yl Derivative : Lower solubility in polar solvents compared to thiophene or pyridine analogs, as furan’s oxygen atom provides weaker hydrogen-bonding capacity .
- Benzofuran-2-yl Derivative : Enhanced lipophilicity due to the fused benzene ring, improving membrane permeability .
Spectroscopic Features
- ¹H NMR Shifts : The furan-3-yl derivative shows distinct aromatic proton signals at δ 7.2–7.8 ppm, differing from thiophen-3-yl analogs (δ 7.5–8.1 ppm) due to electronic effects .
- Mass Fragmentation : All analogs follow the nitrogen rule, with molecular ions ([M+H]⁺) consistent with their molecular formulas (e.g., m/z 209 for the furan-3-yl derivative) .
Crystal and Molecular Structures
- This compound: No crystallographic data reported.
- N-Phenyl Analogs (e.g., ) : Adopt a planar conformation in the solid state, stabilized by intramolecular N–H···S hydrogen bonds. The furan ring’s dihedral angle relative to the thiosemicarbazone moiety influences packing efficiency .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(Furan-3-ylmethylene)hydrazinecarbothioamide, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves condensation reactions between thiosemicarbazide and furan-3-carbaldehyde derivatives. Systematic optimization can employ factorial design experiments (e.g., varying temperature, solvent polarity, and stoichiometry) to identify critical parameters . For example, reaction paths may follow protocols similar to substituted alkenylidene-hydrazinecarbothioamide syntheses, where aldehydes react with thiosemicarbazides under reflux in ethanol . Statistical software (e.g., Design-Expert®) can analyze interactions between variables, reducing trial-and-error approaches .
Q. What spectroscopic and crystallographic methods are most effective for characterizing the structural properties of this compound?
- Methodological Answer : Key techniques include:
- FT-IR and NMR : To confirm functional groups (e.g., C=S stretching at ~1250 cm⁻¹ in IR) and furan ring proton environments (δ ~6.5–7.5 ppm in ¹H NMR) .
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths, angles, and hydrazone tautomerism (e.g., C=N vs. C-N configurations). Monoclinic crystal systems with space group P21/c are common for similar hydrazinecarbothioamide derivatives, as seen in structurally related compounds .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Prioritize fume hood use to avoid inhalation of fine particles. Waste disposal should follow institutional guidelines for hydrazine derivatives, which may require neutralization before disposal . Safety Data Sheets (SDS) for analogous compounds recommend wearing nitrile gloves and eye protection due to potential irritancy .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations enhance the design and efficiency of synthesizing this compound?
- Methodological Answer : Quantum mechanics/molecular mechanics (QM/MM) simulations can predict reaction pathways and transition states, reducing experimental iterations. For example, the Institute for Chemical Reaction Design and Discovery (ICReDD) integrates computational reaction path searches with experimental validation, narrowing optimal conditions (e.g., solvent selection or catalyst use) . Density Functional Theory (DFT) calculations can also assess electronic properties (e.g., HOMO-LUMO gaps) to guide derivatization for targeted applications .
Q. What strategies are recommended for analyzing discrepancies in biological activity data across different studies involving this compound?
- Methodological Answer : Discrepancies often arise from variations in:
- Experimental design : Differences in cell lines, assay protocols, or purity levels (>95% purity is critical for reproducibility) .
- Structural factors : Substituent effects on the furan ring or hydrazone moiety can alter bioactivity. Comparative studies using isostructural analogs (e.g., pyridine or thiophene substitutions) may clarify structure-activity relationships (SAR) .
- Data normalization : Use internal controls (e.g., reference inhibitors) and meta-analysis tools to harmonize data across studies .
Q. What are the key considerations in designing metal complexes using this compound as a ligand, and how do coordination modes affect their properties?
- Methodological Answer : The compound acts as a multidentate ligand via sulfur (C=S) and nitrogen (hydrazine) sites. Coordination modes (e.g., κ²-S,N or κ³-S,N,O) depend on pH and metal ion charge. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
